ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE
Overview
Description
ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of fused heterocyclic molecules. These compounds are known for their structural complexity and diverse biological activities. The presence of multiple heteroatoms in the structure allows for various interactions with biological macromolecules, making them significant in medicinal chemistry and drug design .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern
Biochemical Pathways
The compound’s interaction with Pantothenate synthetase affects the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can lead to a cascade of effects on various metabolic processes that rely on coenzyme A, such as fatty acid synthesis and degradation, and the citric acid cycle.
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis .
Result of Action
The compound has demonstrated significant antimycobacterial activity, specifically against Mycobacterium tuberculosis . It has shown an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra, indicating its potential as an effective antimycobacterial agent .
Preparation Methods
The synthesis of ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE involves several steps. One common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent like 1,4-dioxane under reflux conditions . This reaction forms the benzo[d]imidazo[2,1-b]thiazole core, which is then further functionalized to introduce the nitrophenyl and ethyl benzoate groups. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex fused ring systems.
Scientific Research Applications
ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Industry: Utilized in the development of advanced materials due to its structural properties.
Comparison with Similar Compounds
ETHYL 4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is unique due to its fused heterocyclic structure and the presence of multiple functional groups. Similar compounds include:
Benzo[d]imidazo[2,1-b]thiazoles: Known for their anxiolytic and anticancer activities.
Benzo[d]oxazole derivatives: Used in treating nerve function loss.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
ethyl 4-[[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-3-31-21(28)14-7-9-16(10-8-14)23-20(27)19-13(2)25-12-18(24-22(25)32-19)15-5-4-6-17(11-15)26(29)30/h4-12H,3H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYZRUKSPUOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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